molecular formula C7H14AsN B14487281 Arsine, butylcyanoethyl- CAS No. 64049-06-5

Arsine, butylcyanoethyl-

Cat. No.: B14487281
CAS No.: 64049-06-5
M. Wt: 187.11 g/mol
InChI Key: VWDLISDSSKWFSM-UHFFFAOYSA-N
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Description

Arsine, butylcyanoethyl-, is an organoarsenic compound hypothesized to consist of an arsine core (AsH₃) substituted with a butyl group (C₄H₉) and a cyanoethyl group (C₂H₄CN). Organoarsenicals are known for their volatility, toxicity, and reactivity, particularly in industrial processes involving metalorganic precursors or inhibition mechanisms .

Properties

CAS No.

64049-06-5

Molecular Formula

C7H14AsN

Molecular Weight

187.11 g/mol

IUPAC Name

[butyl(ethyl)arsanyl]formonitrile

InChI

InChI=1S/C7H14AsN/c1-3-5-6-8(4-2)7-9/h3-6H2,1-2H3

InChI Key

VWDLISDSSKWFSM-UHFFFAOYSA-N

Canonical SMILES

CCCC[As](CC)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of arsine, butylcyanoethyl- typically involves the reaction of arsenic trichloride with butylcyanoethyl magnesium bromide in an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition. The general reaction scheme is as follows:

AsCl3+BuCH2CH2CNMgBrAs(BuCH2CH2CN)3+MgBrCl\text{AsCl}_3 + \text{BuCH}_2\text{CH}_2\text{CNMgBr} \rightarrow \text{As(BuCH}_2\text{CH}_2\text{CN)}_3 + \text{MgBrCl} AsCl3​+BuCH2​CH2​CNMgBr→As(BuCH2​CH2​CN)3​+MgBrCl

Industrial Production Methods

Industrial production of high-purity arsenic compounds, including arsine derivatives, often involves the purification of arsenic trioxide obtained from the roasting of arsenic-containing ores. The purified arsenic trioxide is then reduced to elemental arsenic, which can be further processed to produce various arsine compounds .

Chemical Reactions Analysis

Types of Reactions

Arsine, butylcyanoethyl- undergoes several types of chemical reactions, including:

    Oxidation: Reacts with oxygen to form arsenic oxides.

    Reduction: Can be reduced to elemental arsenic under certain conditions.

    Substitution: The butyl and cyanoethyl groups can be substituted with other organic groups.

Common Reagents and Conditions

    Oxidation: Typically involves the use of oxidizing agents such as oxygen or hydrogen peroxide.

    Reduction: Involves reducing agents like hydrogen gas or sodium borohydride.

    Substitution: Requires nucleophiles or electrophiles depending on the desired substitution.

Major Products

Scientific Research Applications

Arsine, butylcyanoethyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of arsine, butylcyanoethyl- involves its interaction with cellular components, leading to oxidative stress and disruption of cellular functions. The compound can bind to thiol groups in proteins, inhibiting their activity and leading to cellular damage. Additionally, it can generate reactive oxygen species (ROS), which further contribute to its toxic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares arsine, butylcyanoethyl- with structurally or functionally related compounds, based on available evidence and extrapolated properties:

Property Arsine, butylcyanoethyl- (Hypothetical) Ethyl Arsine (C₂H₅AsH₂) Arsine (AsH₃) Allyl Cyanide (C₃H₅CN)
Chemical Formula C₇H₁₄AsN (estimated) C₂H₇As AsH₃ C₄H₅N
Molecular Weight ~195.1 g/mol 106.0 g/mol 77.95 g/mol 67.09 g/mol
Volatility Moderate (due to bulky substituents) High Extremely high High
Primary Uses • Potential catalyst inhibitor
• Semiconductor precursor (inferred)
• Chemical intermediate
• Niche industrial applications
• Semiconductor doping
• Polymer synthesis inhibitor
• Organic synthesis intermediate
• Specialty chemicals
Toxicity Likely high (arsenic-based) High (acute toxicity) Extremely high (hemolytic agent) Moderate (cyanide release risk)
Reactivity • Reacts with transition metals
• May inhibit Ziegler-Natta catalysts (inferred from arsine behavior)
• Forms complexes with metals
• Pyrophoric potential
• Strong reducing agent
• Reacts with oxidizers
• Undergoes nucleophilic addition
• Polymerization risk
Regulatory Status Not listed in major databases Limited commercial data Restricted (OSHA PEL: 0.05 ppm) Regulated under UN1992 (flammable liquid)

Key Findings:

For example, arsine at 0.035 ppm significantly increased polypropylene’s Melt Flow Index (MFI) by stabilizing Ti active sites, whereas bulkier derivatives like butylcyanoethyl-arsine might exhibit weaker adsorption or delayed inhibition .

Toxicity Profile : All arsine derivatives share high toxicity, but substituents modulate exposure risks. AsH₃ causes rapid hemolysis, while alkylated arsines may have slower absorption kinetics. Allyl cyanide, though less toxic than arsenicals, poses cyanide release risks under decomposition .

Industrial Relevance: Ethyl arsine’s market growth (2020–2025) suggests demand for specialized organoarsenicals, though butylcyanoethyl-arsine’s niche applications remain unexplored .

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